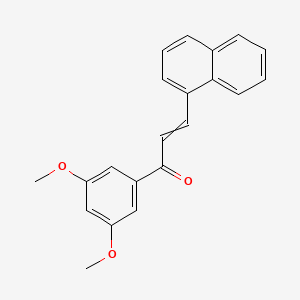![molecular formula C10H17N6O4P B12609113 Phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]- CAS No. 643028-96-0](/img/structure/B12609113.png)
Phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]- is an organic compound with the chemical formula C12H20N5O4P. This compound is known for its unique structure, which includes a phosphonic acid group and a purine base. It is often used in various scientific research applications due to its biochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]- typically involves multiple steps One common method includes the reaction of 6-amino-9H-purine with a suitable alkylating agent to introduce the butoxy groupThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase efficiency and reduce costs. The purification process often involves crystallization or chromatography techniques to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the phosphonic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in anhydrous solvents.
Substitution: Various nucleophiles; conditionsdepends on the nucleophile and the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine oxides .
Aplicaciones Científicas De Investigación
Phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with nucleic acid synthesis, making it a potential antiviral and anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Adefovir Dipivoxil: A nucleotide analog used as an antiviral agent.
Tenofovir: Another nucleotide analog with antiviral properties.
Alendronate Sodium: A bisphosphonate used to treat osteoporosis
Uniqueness
Phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]- is unique due to its specific structure, which combines a purine base with a phosphonic acid group. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound in scientific research .
Propiedades
Número CAS |
643028-96-0 |
|---|---|
Fórmula molecular |
C10H17N6O4P |
Peso molecular |
316.25 g/mol |
Nombre IUPAC |
[4-amino-3-(6-aminopurin-9-yl)butoxy]methylphosphonic acid |
InChI |
InChI=1S/C10H17N6O4P/c11-3-7(1-2-20-6-21(17,18)19)16-5-15-8-9(12)13-4-14-10(8)16/h4-5,7H,1-3,6,11H2,(H2,12,13,14)(H2,17,18,19) |
Clave InChI |
HENGFVSQKQUJES-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C(CCOCP(=O)(O)O)CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Pyrrolidin-1-yl)ethyl]-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12609047.png)
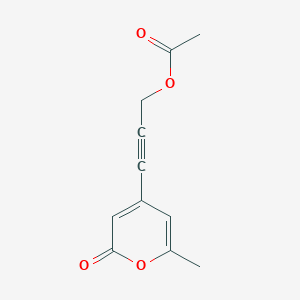
![N-[(Bicyclo[3.1.1]heptan-2-yl)methyl]-N'-(7-hydroxynaphthalen-1-yl)urea](/img/structure/B12609053.png)
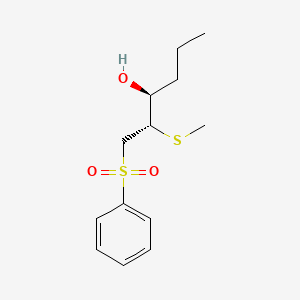
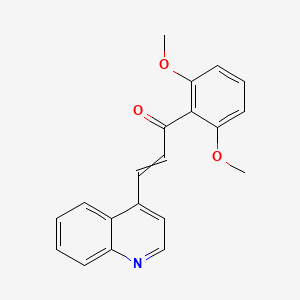
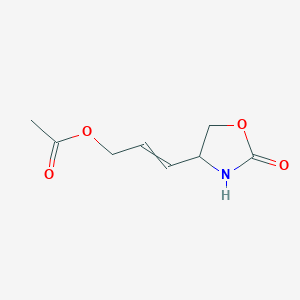
![Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl-](/img/structure/B12609069.png)

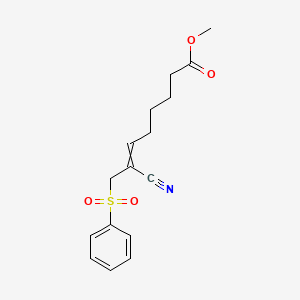
![(3Z)-5-Ethynyl-3-[(3-ethynylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B12609075.png)
![6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate](/img/structure/B12609082.png)


